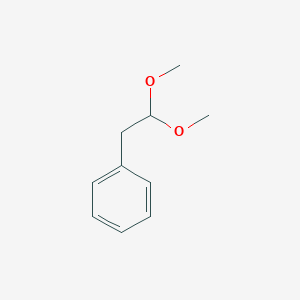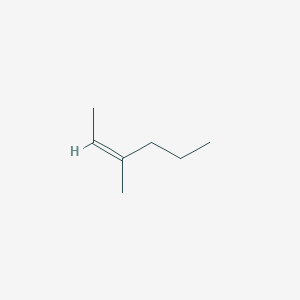
Difosfato de dideuterio de potasio
Descripción general
Descripción
Potassium dideuterium phosphate, also known as deuterated potassium dihydrogen phosphate, is an inorganic compound with the chemical formula KD₂PO₄. It is a deuterated form of potassium dihydrogen phosphate, where the hydrogen atoms are replaced by deuterium. This compound is widely used in non-linear optics, particularly in laser technology, due to its excellent electro-optical properties .
Aplicaciones Científicas De Investigación
Potassium dideuterium phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: It is employed in studies involving deuterium isotope effects and in the preparation of deuterated biological samples.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is widely used in the laser industry for its non-linear optical properties, particularly in the construction of Pockels cells and harmonic generators for high-power lasers
Mecanismo De Acción
Target of Action
Potassium dideuterophosphate primarily targets non-linear optical systems . It is widely used in non-linear optics as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . It is also found in electro-optical applications as Q-switches for various lasers, as well as for Pockels cells .
Mode of Action
The compound interacts with its targets by altering the frequency of O–H vibrations and their overtones (high-order harmonics) . The replacement of hydrogen by deuterium in Potassium dideuterophosphate lowers the frequency of these vibrations . This interaction results in changes that are beneficial for the infrared lasers, which the compound’s crystals are used for .
Biochemical Pathways
For instance, it is involved in the control of cellular growth, xylem–phloem water content and movement, nutrient and metabolite transport, and stress responses .
Pharmacokinetics
It is known that the compound’s crystals are grown by a water-solution method at a usual level of deuteration >98% .
Result of Action
The action of Potassium dideuterophosphate results in improved performance of non-linear optical systems. Specifically, it enhances the function of Nd:YAG and Nd:YLF lasers, making them more efficient and effective .
Métodos De Preparación
Potassium dideuterium phosphate can be synthesized through several methods. One common method involves the direct reaction of deuterated phosphoric acid with potassium carbonate. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain high-purity potassium dideuterophosphate crystals . Industrial production often involves the use of high-temperature deuteration, where deuterium gas reacts with potassium dihydrogen phosphate at elevated temperatures to replace hydrogen with deuterium .
Análisis De Reacciones Químicas
Potassium dideuterium phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The deuterium atoms can be replaced by hydrogen in certain conditions, leading to the formation of potassium dihydrogen phosphate.
Reagents and Conditions: Common reagents include deuterated acids and bases, and reactions are often carried out in aqueous solutions at controlled temperatures.
Major Products: The primary product of substitution reactions is potassium dihydrogen phosphate.
Comparación Con Compuestos Similares
Potassium dideuterium phosphate is unique due to its deuterium content, which imparts distinct properties compared to similar compounds. Some similar compounds include:
Potassium dihydrogen phosphate (KH₂PO₄): The non-deuterated form, which has higher absorption in the infrared region.
Beta barium borate (BBO): Another non-linear optical material with different electro-optical properties.
Lithium triborate (LBO): Known for its high damage threshold and wide transparency range.
Potassium titanyl phosphate (KTP): Used in frequency doubling of lasers but has different thermal properties compared to potassium dideuterophosphate
Potassium dideuterium phosphate stands out due to its lower infrared absorption and higher efficiency in specific laser applications, making it a preferred choice in high-power laser systems.
Propiedades
Número CAS |
13761-79-0 |
|---|---|
Fórmula molecular |
H3KO4P |
Peso molecular |
139.106 g/mol |
Nombre IUPAC |
potassium;dideuterio phosphate |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/i/hD2 |
Clave InChI |
PJNZPQUBCPKICU-ZSJDYOACSA-N |
SMILES |
OP(=O)(O)[O-].[K+] |
SMILES isomérico |
[2H]OP(=O)(O)O[2H].[K] |
SMILES canónico |
OP(=O)(O)O.[K] |
| 13761-79-0 | |
Sinónimos |
dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Potassium Dideuterium Phosphate (KD2PO4) and its molecular formula?
A1: Potassium Dideuterium Phosphate (KD2PO4), also known as Potassium Dideuterophosphate, is the deuterated analog of Potassium Dihydrogen Phosphate (KDP). Deuteration involves replacing the hydrogen (H) atoms in KDP with deuterium (D), a heavier isotope of hydrogen.
Q2: What spectroscopic techniques are used to study DKDP?
A3: Researchers use various spectroscopic techniques to analyze DKDP. Raman and infrared spectroscopy are particularly useful for determining deuterium homogeneity within the crystal structure. [] These methods help to assess the effectiveness of deuteration during the crystal growth process.
Q3: What are the primary applications of DKDP crystals?
A4: DKDP crystals are highly valued for their electro-optic properties, making them suitable for applications in:* High-power lasers: DKDP is used for third harmonic generation in powerful lasers due to its large electro-optic coefficient. []* Optical data processing: DKDP light valves, including electron-beam addressed (E-beam) and optically addressed (photo DKDP) versions, are utilized in optical data processing. [, , , ]* Hyperspectral remote sensing: DKDP is employed in continuously tunable cavity Fabry-Perot interferometers used for applications like temperature-measuring high-spectral-resolution lidar. [, ]
Q4: How does the deuteration level impact the performance of DKDP crystals in optical parametric amplifiers?
A5: The deuteration level significantly affects the phase-matching conditions and bandwidth of DKDP crystals in optical parametric chirped pulse amplification (OPCPA) systems. Numerical analysis reveals that DKDP crystals with higher deuteration levels (>90%) are suitable for ultrashort high-power laser systems with compressed pulses broader than 30 fs. [, ]
Q5: What challenges are associated with the use of highly deuterated DKDP crystals in OPCPA systems?
A6: While high deuteration enhances bandwidth, it also leads to smaller acceptance angles in DKDP crystals. This poses engineering challenges for precise alignment and operation. []
Q6: What are the advantages of using DKDP in Fabry-Perot interferometers for atmospheric temperature measurement?
A7: DKDP exhibits a large electro-optic effect, allowing for continuous tuning of the interferometer's resonant frequency without moving parts. This enables high-resolution measurements of atmospheric temperature based on Rayleigh-Brillouin scattering. [, ]
Q7: How does the presence of aluminum ions affect the growth of DKDP crystals?
A8: Research suggests that aluminum ions, even at low concentrations (1 ppm), do not significantly influence the growth rate of prismatic {100} faces in DKDP crystals within a specific temperature range (52–70°C). [] This finding helps in understanding impurity effects during crystal growth.
Q8: What methods are employed to polish DKDP crystals, and what are their limitations?
A9: Traditional DKDP polishing techniques, including single-point diamond flycutting, magnetorheological finishing, and ion beam figuring, often result in issues like edge chipping, subsurface damage, and slow material removal rates. []
Q9: How does water dissolution ultra-precision continuous polishing address the limitations of conventional DKDP polishing techniques?
A10: This novel method utilizes a water-in-oil emulsion as the polishing medium. The mechanical action of the polishing pad, coupled with the deliquescent nature of DKDP, facilitates material removal. This technique mitigates subsurface damage and enhances material removal rates, achieving surface roughness (Ra) below 12 nm and face shape accuracy (RMS) below 15 nm. []
Q10: What factors influence the metastable zone width during DKDP crystal growth?
A11: Several factors can influence the metastable zone, which is the supersaturation range where spontaneous nucleation is suppressed, enabling controlled crystal growth:* Deuterium content: Higher deuterium content in the solution generally widens the metastable zone. []* Solution purity: Impurities can act as nucleation sites, narrowing the metastable zone. Using high-purity raw materials and effective filtration techniques (e.g., 0.15 μm filters) is crucial for achieving wider metastable zones. []* Supersaturation and temperature: Higher supersaturation levels and temperatures can promote faster growth but also reduce the metastable zone width. []* Seed crystal characteristics: Larger and well-oriented seed crystals can promote stable growth and influence the metastable zone. []
Q11: What is the significance of studying the nonlinear absorption properties of DKDP?
A12: Investigating the nonlinear absorption (NLA) properties of DKDP, particularly at specific wavelengths like 515 nm, provides insights into the material's response to intense sub-picosecond laser pulses. [] This understanding is crucial for optimizing DKDP's performance in high-power laser systems.
Q12: How can the presence of defect states within the DKDP bandgap be manipulated and what is their relevance?
A13: Experimental studies using Z-scan techniques demonstrate that the laser intensity can manipulate the concentration and type of defect states within the DKDP bandgap. [] This manipulation can alter the material's NLA properties, influencing its performance in laser applications.
Q13: How can second harmonic generation (SHG) be used to enhance near-field optical imaging?
A14: By utilizing a probe made from a material with a strong second-order nonlinear susceptibility, such as DKDP, SHG can be generated at the probe tip. This technique, referred to as background-free SHG, significantly enhances imaging contrast by filtering out background signals, particularly when examining samples with weak SHG responses. []
Q14: What are the specific requirements for the effective implementation of the background-free SHG imaging technique?
A15: The effectiveness of this method relies on two key conditions: * The incident light must be s-polarized to ensure efficient SHG at the probe tip. * The probe material should belong to specific crystal symmetry classes, including 222, 622, 422, 42m, 43m, or 23, which exhibit the necessary nonlinear optical properties for SHG. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)










